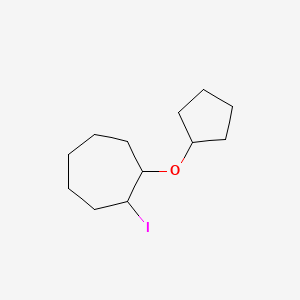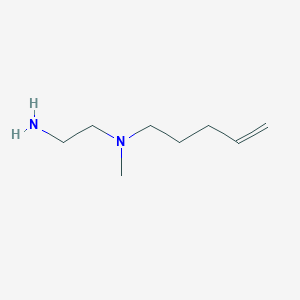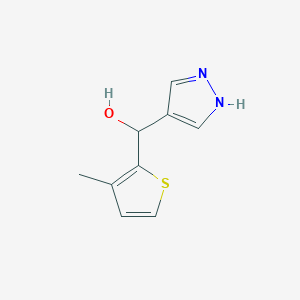
(3-Methylthiophen-2-yl)(1H-pyrazol-4-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Methylthiophen-2-yl)(1H-pyrazol-4-yl)methanol is a compound that features a thiophene ring substituted with a methyl group and a pyrazole ring substituted with a hydroxymethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methylthiophen-2-yl)(1H-pyrazol-4-yl)methanol typically involves the reaction of 3-methylthiophene with a suitable pyrazole derivative under controlled conditions. One common method involves the use of a base to deprotonate the pyrazole, followed by nucleophilic substitution with a halomethyl derivative of 3-methylthiophene. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity .
化学反応の分析
Types of Reactions
(3-Methylthiophen-2-yl)(1H-pyrazol-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alcohol or alkane using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether or hydrogen gas with a palladium catalyst.
Major Products Formed
Oxidation: Formyl or carboxyl derivatives.
Reduction: Alcohol or alkane derivatives.
Substitution: Various substituted thiophene or pyrazole derivatives.
科学的研究の応用
(3-Methylthiophen-2-yl)(1H-pyrazol-4-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of materials with specific electronic or optical properties.
作用機序
The mechanism of action of (3-Methylthiophen-2-yl)(1H-pyrazol-4-yl)methanol depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The presence of the thiophene and pyrazole rings allows for interactions with aromatic and hydrophobic regions of proteins, potentially leading to inhibition or activation of specific pathways .
類似化合物との比較
Similar Compounds
- (2-Methylthiophen-3-yl)(1H-pyrazol-4-yl)methanol
- (3-Methylthiophen-2-yl)(1H-pyrazol-5-yl)methanol
- (3-Methylthiophen-2-yl)(1H-pyrazol-3-yl)methanol
Uniqueness
(3-Methylthiophen-2-yl)(1H-pyrazol-4-yl)methanol is unique due to the specific positioning of the methyl and hydroxymethyl groups on the thiophene and pyrazole rings, respectively. This unique structure can result in distinct chemical reactivity and biological activity compared to its analogs .
特性
分子式 |
C9H10N2OS |
|---|---|
分子量 |
194.26 g/mol |
IUPAC名 |
(3-methylthiophen-2-yl)-(1H-pyrazol-4-yl)methanol |
InChI |
InChI=1S/C9H10N2OS/c1-6-2-3-13-9(6)8(12)7-4-10-11-5-7/h2-5,8,12H,1H3,(H,10,11) |
InChIキー |
VTNBWFMMDNDANP-UHFFFAOYSA-N |
正規SMILES |
CC1=C(SC=C1)C(C2=CNN=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


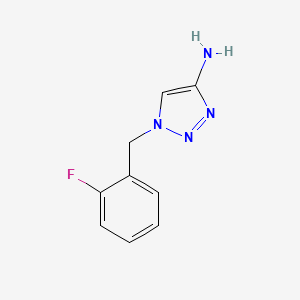
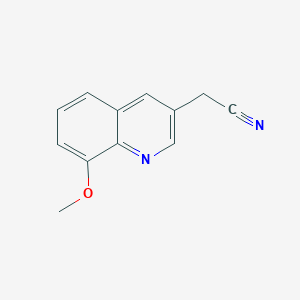
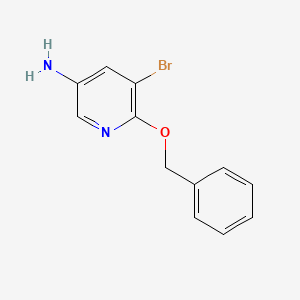

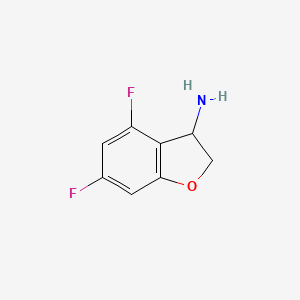

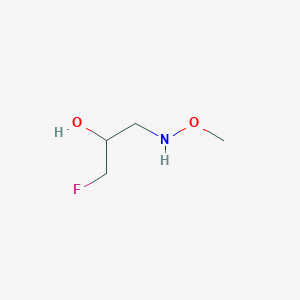
![4-{3H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-4-yl}-1,2,3-thiadiazole](/img/structure/B13312885.png)


![Diethyl({2-[(2-methyloxolan-3-yl)amino]ethyl})amine](/img/structure/B13312895.png)
